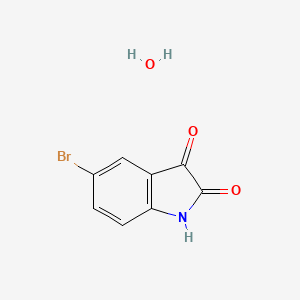

5-Bromoisatin hydrate

Description

Historical Context and Significance of Isatin (B1672199) Derivatives in Chemical Research

Isatin (1H-indole-2,3-dione) was first identified in 1841 by Erdmann and Laurent as a product of the oxidation of indigo. xisdxjxsu.asiascielo.br This discovery paved the way for extensive research into isatin and its derivatives, which have become recognized as a significant class of heterocyclic compounds. rsc.org The synthetic versatility of the isatin scaffold has made it a cornerstone in organic synthesis, providing a foundation for the creation of a wide array of heterocyclic systems, including indoles and quinolines. scielo.br

The significance of isatin derivatives extends beyond their synthetic utility. They are found in nature in various plants, such as those of the genus Isatis, and have even been identified in mammalian tissues as a metabolic derivative of adrenaline. ajpp.intjpr.org This natural occurrence has spurred investigations into their biological and pharmacological roles. scielo.br Over the years, research has revealed that isatin derivatives possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties, making them a focal point in medicinal chemistry and drug discovery. xisdxjxsu.asiarsc.orginnovareacademics.in The Sandmeyer synthesis, developed in the late 19th century, remains one of the most common methods for preparing isatin and its substituted analogs. scielo.brresearchgate.net

Overview of the 5-Bromoisatin (B120047) Moiety in Organic Synthesis and Medicinal Chemistry

The 5-bromoisatin moiety is a particularly valuable building block in both organic synthesis and medicinal chemistry. ontosight.aia2bchem.com The presence of the bromine atom at the 5-position enhances the molecule's reactivity and provides a handle for further chemical modifications through reactions like palladium-catalyzed cross-coupling and nucleophilic substitution. smolecule.com This allows for the construction of complex molecular architectures. a2bchem.comsmolecule.com

In organic synthesis, 5-bromoisatin is a precursor for a diverse range of compounds, including:

N-derivatives of 5-bromoisatin sigmaaldrich.comsigmaaldrich.com

N-substituted pyrroles sigmaaldrich.comsigmaaldrich.com

Linear polyaryleneoxindoles sigmaaldrich.comsigmaaldrich.com

5-bromodioxindole sigmaaldrich.comsigmaaldrich.com

Cinchoninic acid derivatives sigmaaldrich.comsigmaaldrich.com

3-hydroxyoxindole sigmaaldrich.comsigmaaldrich.com

From a medicinal chemistry perspective, the 5-bromoisatin scaffold is a key pharmacophore. Its derivatives have demonstrated a wide array of biological activities. For instance, the introduction of a bromine atom at the C-5 position of the isatin ring has been shown to enhance the cytotoxic activity and selectivity of some compounds against cancer cell lines. jocpr.com Furthermore, derivatives of 5-bromoisatin have exhibited promising antimicrobial, antiviral, and anti-inflammatory properties. smolecule.com

Current Research Landscape and Future Directions for 5-Bromoisatin Chemistry

The current research landscape for 5-bromoisatin chemistry is vibrant and expanding. Scientists are actively exploring the synthesis of novel 5-bromoisatin derivatives and evaluating their potential therapeutic applications. Recent studies have focused on creating new heterocyclic systems derived from 5-bromoisatin, such as pyrimidines, triazoles, oxazoles, and thiazoles, and assessing their antimicrobial and anticancer activities. ajpp.inuobaghdad.edu.iqresearchgate.net

Future research is likely to continue in these areas, with a particular emphasis on:

Developing more efficient and selective synthetic methodologies to access a wider range of 5-bromoisatin derivatives.

Investigating the structure-activity relationships (SAR) of these derivatives to optimize their biological activities. jocpr.com For example, studies have shown that the introduction of electron-withdrawing groups at the C-5 position of the isatin skeleton can significantly increase the α-glucosidase inhibitory activity of some derivatives. mdpi.com

Exploring new therapeutic targets for 5-bromoisatin-based compounds, including their potential as neuroprotective agents and inhibitors of enzymes like monoamine oxidase (MAO). mdpi.com Hybrid compounds containing a 5-bromoisatin moiety have shown pronounced activity against human MAO-A. mdpi.comencyclopedia.pub

Investigating the potential of 5-bromoisatin derivatives in materials science , such as in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). smolecule.com

The versatility of the 5-bromoisatin scaffold ensures its continued importance in the advancement of both chemical synthesis and medicinal chemistry.

Interactive Data Tables

Physical and Chemical Properties of 5-Bromoisatin

| Property | Value | Reference |

| Molecular Formula | C₈H₄BrNO₂ | sigmaaldrich.comnih.gov |

| Molecular Weight | 226.03 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Orange solid | smolecule.com |

| Melting Point | 251-253 °C | smolecule.com |

| CAS Number | 87-48-9 | sigmaaldrich.comsigmaaldrich.com |

Reported Biological Activities of 5-Bromoisatin Derivatives

| Biological Activity | Findings | References |

| Anticancer | Derivatives have shown cytotoxic activity against various cancer cell lines, including HepG2 and HT-29. jocpr.comresearchgate.net The 5-bromo substitution can increase cytotoxic activity and selectivity. jocpr.com Some derivatives induce apoptosis through caspase activation and cell cycle modulation. | jocpr.comresearchgate.netmdpi.com |

| Antimicrobial | Derivatives exhibit broad-spectrum activity against bacteria like Escherichia coli and Staphylococcus aureus with MIC values as low as 25 µg/mL. ajpp.insmolecule.com Some derivatives show antifungal activity against Candida albicans and Aspergillus niger. ajpp.in | ajpp.insmolecule.comuobaghdad.edu.iq |

| Antiviral | 5-Bromoisatin itself has been identified as a potential anticoronaviral agent. smolecule.comnih.gov | smolecule.comnih.gov |

| Anti-inflammatory | 5-Bromoisatin can inhibit the NF-κB pathway, reducing inflammation. smolecule.com It has also been shown to inhibit nitric oxide production. | smolecule.com |

| Enzyme Inhibition | 5-Bromoisatin inhibits monoamine oxidase-B (MAO-B) with an IC₅₀ of 0.125 µM and SARS-CoV-2 3CL protease with an IC₅₀ of 151.6 µM. smolecule.com Hybrid compounds containing the 5-bromoisatin moiety have shown pronounced human MAO-A inhibitory activity. mdpi.comencyclopedia.pub | smolecule.commdpi.comencyclopedia.pub |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H6BrNO3 |

|---|---|

Molecular Weight |

244.04 g/mol |

IUPAC Name |

5-bromo-1H-indole-2,3-dione;hydrate |

InChI |

InChI=1S/C8H4BrNO2.H2O/c9-4-1-2-6-5(3-4)7(11)8(12)10-6;/h1-3H,(H,10,11,12);1H2 |

InChI Key |

CDMXCGNQXZHAHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=O)N2.O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromoisatin and Its Direct N Derivatives

Direct Halogenation Approaches for 5-Bromoisatin (B120047) Synthesis

Direct halogenation of the isatin (B1672199) scaffold is a primary strategy for the synthesis of 5-Bromoisatin. This approach involves the electrophilic substitution of a hydrogen atom on the aromatic ring of isatin with a bromine atom. The regioselectivity of this reaction is crucial, with the 5-position being the most favorable site for bromination due to the directing effects of the amino and carbonyl groups of the isatin ring.

Bromination of Isatin using Pyridinium Bromochromate (PBC)

Pyridinium bromochromate (PBC) has been identified as an efficient reagent for the synthesis of 5-Bromoisatin. umz.ac.ir When a mixture of isatin and PBC is heated in acetic acid, 5-Bromoisatin is produced as the sole product. umz.ac.ir This method is also applicable to N-substituted isatins, such as N-methylisatin and N-benzylisatin, which also undergo bromination exclusively at the 5-position. umz.ac.ir

The reaction is typically carried out by adding the isatin substrate to a suspension of PBC in glacial acetic acid and heating the mixture. A typical procedure involves heating the reaction mixture at 90°C on a water bath for approximately 20 minutes. umz.ac.ir The product is then isolated through extraction and recrystallization. umz.ac.ir This method has demonstrated high yields, with the synthesis of 5-Bromoisatin from isatin achieving an 89% isolated yield. umz.ac.ir Furthermore, PBC can also be used to convert indigo to 5-Bromoisatin in a single step through a combined oxidation and bromination process, also with a high yield of 89%. umz.ac.ir

| Substrate | Product | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Isatin | 5-Bromoisatin | 20 | 89 |

| N-Methylisatin | 5-Bromo-N-methylisatin | 20 | 92 |

| N-Benzylisatin | 5-Bromo-N-benzylisatin | 20 | 90 |

| Indigo | 5-Bromoisatin | 5 | 89 |

Utilization of N-Halosuccinimides and Related Reagents in Bromination

N-Halosuccinimides, particularly N-Bromosuccinimide (NBS), are widely used reagents for the bromination of isatin to produce 5-Bromoisatin. umz.ac.irscielo.br The reaction is an electrophilic aromatic substitution, where the amine group of the isatin ring directs the incoming bromine to the ortho and para positions, with the 5-position (para to the amine) being the major product. scielo.br Other N-halo compounds like N-bromocaprolactam and N-bromosaccharin can also be employed for this transformation. umz.ac.ir One reported method for the synthesis of 5-haloisatins involves the reaction of N-halosaccharins with isatin in the presence of silicon dioxide (SiO2). scispace.com

The synthesis of isatin derivatives from indoles can also be achieved using NBS, which facilitates their oxidation to 3,3-dibromooxindoles that are subsequently hydrolyzed to the desired isatins. scielo.br

Comparison of Bromination Reagents and Reaction Conditions

Different brominating agents and reaction conditions for the synthesis of 5-Bromoisatin from isatin offer varying degrees of efficiency. While reagents like N-Bromosuccinimide (NBS), N-bromocaprolactam, and N-bromosaccharin are effective, they can be associated with disadvantages such as lower product yields and extended reaction times. umz.ac.ir

In contrast, Pyridinium Bromochromate (PBC) has been shown to be a highly efficient reagent, providing high yields and significantly shorter reaction times. The comparison in the table below illustrates the advantages of using PBC over other brominating agents for the synthesis of 5-Bromoisatin from both isatin and indigo. umz.ac.ir

| Substrate | Reagent | Reaction Time | Yield (%) |

|---|---|---|---|

| Isatin | N-Bromosuccinimide | 2 h | 80 |

| Isatin | Pyridinium Bromochromate | 20 min | 89 |

| Indigo | Bromine | - | Low Yield |

| Indigo | Pyridinium Bromochromate | 5 min | 89 |

Alternative Synthetic Routes to the 5-Bromoisatin Core Structure

Beyond direct halogenation, alternative synthetic strategies exist for constructing the 5-Bromoisatin core. These methods often begin with precursors that already contain the bromo-substituted aromatic ring, which is then elaborated to form the isatin heterocycle.

Sandmeyer and Analogous Methodologies from Substituted Anilines

The Sandmeyer synthesis is a classical and frequently utilized method for the preparation of isatin and its derivatives. irapa.orgwright.edu This process typically involves the reaction of an aniline with chloral hydrate (B1144303) and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. irapa.orgscribd.com This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isatin. irapa.orgscribd.com This methodology is applicable for preparing 5-haloisatins from para-haloanilines. umz.ac.ir

However, the Sandmeyer synthesis has certain limitations. The reaction conditions are harsh, and it is not suitable for anilines with ortho-hydroxy or ortho-alkoxy substituents. irapa.org Furthermore, when using meta-substituted anilines, a mixture of 4- and 6-substituted isatin isomers is often produced. irapa.org

Synthesis via N-Aryl Nitrones and Dichloroketene Intermediates

An alternative route to the isatin core involves the reaction of N-aryl nitrones with dichloroketene. umz.ac.irirapa.org This reaction proceeds to form 3,3-dichlorooxindoles as intermediates. irapa.org Subsequent hydrolysis of these dichlorooxindoles leads to the formation of the desired isatins. irapa.org This method provides a distinct pathway to the isatin scaffold, differing from the more common aniline-based approaches.

N-Alkylation and N-Benzylation Strategies on the 5-Bromoisatin Nitrogen Atom

The introduction of alkyl and benzyl groups onto the nitrogen atom of the 5-bromoisatin core is a critical synthetic transformation for modifying its chemical and biological properties. This process, known as N-alkylation or N-benzylation, typically involves the deprotonation of the relatively acidic N-H group of the isatin ring, followed by nucleophilic attack on an appropriate alkyl or benzyl halide.

Reaction of 5-Bromoisatin with Sodium Hydride and Alkyl/Benzyl Halides

A common and effective method for the N-alkylation and N-benzylation of 5-bromoisatin involves the use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent, followed by the addition of an electrophilic alkyl or benzyl halide. Sodium hydride serves as an irreversible base, deprotonating the nitrogen atom at position 1 of the 5-bromoisatin ring to generate a resonant-stabilized isatinate anion. This anion is a potent nucleophile that readily reacts with alkyl or benzyl halides to form the corresponding N-substituted derivative.

The general mechanism for this reaction proceeds in two main steps. First, the hydride ion from NaH abstracts the acidic proton from the nitrogen of 5-bromoisatin, forming the sodium salt of 5-bromoisatin and hydrogen gas. This step is typically performed in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the solubility of the reactants and to prevent the reaction of sodium hydride with protic solvents. The reaction is often initiated at a reduced temperature (e.g., 0°C) to control the exothermic reaction. researchgate.netuobaghdad.edu.iq

Following the formation of the isatinate anion, the alkyl or benzyl halide is introduced into the reaction mixture. The nucleophilic nitrogen atom of the anion then attacks the electrophilic carbon of the halide in an SN2 reaction, displacing the halide ion and forming the N-C bond. This results in the desired N-alkylated or N-benzylated 5-bromoisatin product.

A specific example is the synthesis of N-benzyl-5-bromoisatin. The process begins with the reaction of 5-bromoisatin with sodium hydride in DMF at 0°C, which generates a suspension of the sodium salt of 5-bromoisatin. researchgate.netuobaghdad.edu.iq Subsequent addition of benzyl chloride to this suspension leads to the formation of N-benzyl-5-bromoisatin. uobaghdad.edu.iq This method has been successfully utilized as a foundational step for the synthesis of more complex heterocyclic derivatives. researchgate.netuobaghdad.edu.iq

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 5-Bromoisatin | Benzyl chloride | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0°C | N-Benzyl-5-bromoisatin |

Influence of Reaction Conditions on N-Substitution Regioselectivity

The alkylation of the isatin ring system is a nuanced process due to the ambident nature of the isatinate anion formed after deprotonation. This anion possesses two nucleophilic centers: the nitrogen atom (N-1) and the oxygen atom of the carbonyl group at C-2 (O-2). Consequently, the reaction with an alkyl halide can potentially yield two different products: the N-alkylated derivative or the O-alkylated derivative (an isatin ether). The regioselectivity of this reaction—that is, the preference for N-alkylation over O-alkylation—is heavily influenced by the specific reaction conditions employed.

Key factors that dictate the regiochemical outcome include the nature of the base, the polarity of the solvent, the reaction temperature, and the properties of the alkylating agent itself.

Base and Counter-ion: The choice of base is critical. The use of alkali metal salts, such as those formed with sodium hydride (NaH) or potassium carbonate (K₂CO₃), predominantly leads to N-alkylation. conicet.gov.ar In these cases, the smaller and harder alkali metal cation (e.g., Na⁺) associates more strongly with the harder oxygen atom of the isatinate anion, leaving the softer nitrogen atom more available for nucleophilic attack. Conversely, using silver salts (e.g., Ag₂O) is known to favor the formation of O-alkylated regioisomers. conicet.gov.ar

Solvent Polarity: The solvent plays a significant role in modulating the reactivity of the nucleophile. Polar aprotic solvents like DMF or THF are commonly used for N-alkylation. These solvents effectively solvate the cation but not the anion, thus enhancing the nucleophilicity of the isatinate anion. In contrast, low-polarity solvents can alter the reaction pathway. For instance, in reactions with certain alkylating agents, low-polarity solvents like benzene can favor the formation of epoxide byproducts instead of the N-alkyl derivative. conicet.gov.ar

Temperature: Reaction temperature can also influence the product distribution. In some instances, lower temperatures favor the formation of kinetically controlled products. For example, the reaction of isatin with certain phenacyl halides using a strong base like sodium ethoxide at low temperatures (0-5°C) can yield an epoxide as the major product. conicet.gov.ar As the temperature is increased, this epoxide can rearrange to form other compounds, demonstrating that temperature can control not just regioselectivity but also the ultimate chemical outcome. conicet.gov.ar

Alkylating Agent: The nature of the alkylating agent can also direct the reaction towards a specific outcome. The reaction of isatin with alkyl halides that possess acidic methylene groups can lead to competitive formation of epoxides, especially when strong bases are used in low-polarity solvents at low temperatures. conicet.gov.ar

The interplay of these factors determines whether the reaction proceeds via N-alkylation, O-alkylation, or other competing pathways. Therefore, careful optimization of reaction conditions is essential to achieve the desired N-substituted 5-bromoisatin derivative with high yield and regioselectivity.

| Base Type | Solvent Type | Typical Product | Reference |

|---|---|---|---|

| Alkali Metal Salts (e.g., NaH, K₂CO₃) | Polar Aprotic (e.g., DMF) | N-Alkyl Derivative | conicet.gov.ar |

| Silver Salts (e.g., Ag₂O) | - | O-Alkyl Derivative | conicet.gov.ar |

| Strong Base (e.g., NaOEt) with specific alkyl halides | Low-Polarity (e.g., Benzene) | Epoxide Byproduct | conicet.gov.ar |

Advanced Derivatization Strategies and Heterocyclic Scaffolds Based on 5 Bromoisatin

Formation of Schiff Bases and Related Imines from 5-Bromoisatin (B120047)

5-Bromoisatin serves as a versatile precursor for the synthesis of a wide array of Schiff bases and related imines. The reactivity of the C-3 carbonyl group allows for condensation reactions with various primary amines, leading to the formation of a C=N double bond. These reactions are fundamental in constructing more complex molecular architectures.

Condensation Reactions with Primary Aromatic Amines

The condensation of 5-bromoisatin with primary aromatic amines is a straightforward and widely utilized method for the synthesis of 3-imino-5-bromoisatin derivatives. This reaction is typically catalyzed by a few drops of glacial acetic acid and is often carried out in a solvent such as dimethylformamide (DMF). The resulting Schiff bases are valuable intermediates for the synthesis of various heterocyclic compounds.

A general reaction scheme involves the equimolar reaction of 5-bromoisatin with a substituted primary aromatic amine. For instance, the reaction of 5-bromoisatin with p-toluidine (B81030) in the presence of glacial acetic acid and DMF as a solvent yields 3-(p-tolylimino)-5-bromo-1H-indole-2-one. researchgate.net This product can be further derivatized, for example, by reaction with monochloroacetyl chloride after treatment with sodium hydride, to introduce an N-(α-chloro aceto) group. researchgate.net

| Primary Aromatic Amine | Product | Reaction Conditions | Reference |

| p-Toluidine | 3-(p-tolylimino)-5-bromo-1H-indole-2-one | Glacial acetic acid, DMF | researchgate.net |

| p-Aminosulfonylchloride | 5-bromo-3-[p-imino(phenylenesulfonyl subutituted amine)]-2-oxo indole (B1671886) | Glacial acetic acid, DMF |

Table 1: Examples of Schiff Bases Synthesized from 5-Bromoisatin and Primary Aromatic Amines

Synthesis with Amino Acid Esters (e.g., Ethyl Glycinate)

5-Bromoisatin can also undergo condensation reactions with amino acid esters to form the corresponding imino esters. A notable example is the reaction with ethyl glycinate, which is typically carried out in dimethylformamide with glacial acetic acid as a catalyst. This reaction leads to the formation of 5-bromo-3-(ethyl imino acetate)-2-oxo indole. researchgate.net This Schiff base is a key intermediate that can be further modified. For instance, treatment with hydrazine hydrate (B1144303) can convert the ester group into a hydrazide, yielding 5-bromo-3-(imino acetohydrazide)-2-oxo indole, which serves as a precursor for various heterocyclic systems. researchgate.net

| Amino Acid Ester | Product | Reaction Conditions | Reference |

| Ethyl glycinate | 5-bromo-3-(ethyl imino acetate)-2-oxo indole | Glacial acetic acid, DMF | researchgate.net |

Table 2: Schiff Base Formation from 5-Bromoisatin and Amino Acid Esters

Cyclization Reactions Leading to Fused and Spiro-Heterocyclic Systems

The derivatized 5-bromoisatin scaffolds, particularly the Schiff bases and their adducts, are excellent starting materials for a variety of cyclization reactions. These reactions enable the construction of diverse fused and spiro-heterocyclic systems, which are of significant interest in medicinal chemistry due to their broad range of biological activities.

Synthesis of Triazole Derivatives from Hydrazine Hydrate Adducts

Triazole rings can be synthesized from 5-bromoisatin derivatives. One common strategy involves the initial formation of a hydrazide derivative. For example, the Schiff base 5-bromo-3-(ethyl imino acetate)-2-oxo indole, upon treatment with hydrazine hydrate, is converted to 5-bromo-3-(imino acetohydrazide)-2-oxo indole. researchgate.net This hydrazide can then undergo cyclization reactions to form triazole moieties. While the direct synthesis of a triazole from this specific adduct is a plausible synthetic route, further specific examples of cyclization to triazoles from 5-bromoisatin-derived hydrazides are an active area of research.

Formation of Oxazole and Thiazole (B1198619) Moieties via Cyclocondensation

5-Bromoisatin derivatives are valuable precursors for the synthesis of oxazole and thiazole rings. The synthesis of 2-amino thiazole derivatives of N-(α-chloro aceto)-3-(p-tolylimino)-5-bromo-2-oxo-indole has been reported. researchgate.net This transformation typically involves the reaction of the α-chloro aceto group with a sulfur source, such as thiourea or a substituted thiourea, leading to the cyclization and formation of the thiazole ring.

Similarly, the synthesis of oxazole derivatives can be achieved through cyclocondensation reactions. For instance, the reaction of the N-(α-chloro aceto) intermediate with reagents that can provide the necessary atoms for the oxazole ring formation, such as amides or ureas, under appropriate conditions can lead to the desired oxadiazole moieties. researchgate.net

| Heterocycle | Starting Material | Key Reagents | Reference |

| Thiazole | N-(α-chloro aceto)-3-(p-tolylimino)-5-bromo-2-oxo-indole | Substituted 2-aminobenzothiazole | researchgate.net |

| Oxadiazole | N-(α-chloro aceto)-3-(p-tolylimino)-5-bromo-2-oxo-indole | 5-substituted-2-amino-1,3,4-oxadiazole | researchgate.net |

Table 3: Synthesis of Oxazole and Thiazole Derivatives from 5-Bromoisatin

Development of Diazine and Oxadiazole Rings

The synthesis of diazine and oxadiazole rings from 5-bromoisatin derivatives has been successfully demonstrated. For instance, new diazine derivatives can be synthesized from N-(α-chloro aceto)-3-(p-tolylimino)-5-bromo-2-oxo-indole. researchgate.net The formation of these six-membered heterocyclic rings often involves condensation reactions with bifunctional nucleophiles.

Furthermore, 1,3,4-oxadiazole derivatives can be synthesized from the hydrazide intermediate, 5-bromo-3-(imino acetohydrazide)-2-oxo indole. Reaction of this hydrazide with various acid anhydrides in acetic acid as a solvent leads to the formation of compounds containing the oxadiazole ring. researchgate.net

| Heterocycle | Starting Material | Key Reagents | Reference |

| Diazine | N-(α-chloro aceto)-3-(p-tolylimino)-5-bromo-2-oxo-indole | Not specified | researchgate.net |

| Oxadiazole | 5-bromo-3-(imino acetohydrazide)-2-oxo indole | Acid anhydrides | researchgate.net |

Table 4: Synthesis of Diazine and Oxadiazole Rings from 5-Bromoisatin Derivatives

Construction of Pyrimidine (B1678525) Scaffolds

The synthesis of novel heterocyclic derivatives from 5-bromoisatin extends to the construction of pyrimidine-based structures. Pyrimidine and its fused analogues are of significant interest due to their prevalence in biologically active compounds rsc.orgyoutube.com. The general strategy for constructing pyrimidine scaffolds often involves the condensation of a compound containing a urea or amidine moiety with a 1,3-dicarbonyl compound or its equivalent.

In the context of 5-bromoisatin, derivatization to introduce the necessary functionalities for pyrimidine ring formation is a key first step. For instance, the isatin (B1672199) carbonyl group can be activated or transformed to participate in cyclocondensation reactions. Research has been conducted on the synthesis of novel 5-bromoisatin-based pyrimidine derivatives, although specific synthetic pathways are proprietary to the research studies rsc.orgmit.edu. These syntheses would typically involve multi-step reactions, beginning with the modification of the isatin core to incorporate a suitable precursor for the pyrimidine ring, followed by a cyclization step. The resulting 5-bromoisatin-pyrimidine hybrids are then evaluated for their biological activities, such as antimicrobial properties.

A general synthetic approach might involve the reaction of a chalcone derivative of 5-bromoisatin with a guanidine salt in the presence of a base. This method, common for pyrimidine synthesis, would lead to the formation of an aminopyrimidine ring fused or linked to the 5-bromoindole core.

Table 1: General Approach for Pyrimidine Synthesis from 5-Bromoisatin Derivatives

| Step | Description | Reactants | Product |

| 1 | Formation of Chalcone | 5-Bromoisatin derivative, Substituted acetophenone | α,β-Unsaturated ketone (Chalcone) |

| 2 | Cyclocondensation | Chalcone derivative, Guanidine hydrochloride | 5-Bromoisatin-pyrimidine hybrid |

Exploration of Spiro-Thiazolidinone, Imidazolinone, and Azetidinone Architectures

The C3-spiro-functionalization of the 5-bromoisatin core is a widely employed strategy to generate structurally complex and three-dimensional molecules with significant biological potential. This involves the conversion of the C3-carbonyl group into a spirocyclic center, connecting the indole ring to another heterocyclic system at a single carbon atom.

The synthesis of these spiro compounds typically begins with the formation of a Schiff base (an imine) at the C3 position of 5-bromoisatin. This is achieved through the condensation of 5-bromoisatin with various primary aromatic amines in the presence of a catalyst like glacial acetic acid nih.govresearchgate.net. This Schiff base intermediate is then subjected to cyclization with different reagents to yield the desired spiro-heterocycle.

Spiro-Thiazolidinones: The Schiff base of 5-bromoisatin is treated with thioglycolic acid (mercaptoacetic acid). The thiol group adds to the imine double bond, followed by an intramolecular cyclization via amide formation to yield the spiro-thiazolidinone ring nih.govuobaghdad.edu.iq. The general reaction involves refluxing the Schiff base with thioglycolic acid, sometimes with a dehydrating agent like anhydrous zinc chloride nih.gov.

Spiro-Imidazolinones: The synthesis of spiro-imidazolinones can be achieved through various multi-component reactions or by reacting the Schiff base intermediate with appropriate reagents that can form the imidazolinone ring structure nih.gov.

Spiro-Azetidinones (β-lactams): Spiro-azetidinones are formed by the cycloaddition of a ketene, generated in situ from an acyl chloride (e.g., chloroacetyl chloride) and a base (e.g., triethylamine), with the C=N bond of the Schiff base intermediate derived from 5-bromoisatin nih.gov. This [2+2] cycloaddition, known as the Staudinger synthesis, is a classic method for constructing the β-lactam ring mdpi.com.

These synthetic strategies have led to the creation of a library of novel spiro-thiazolidinone, imidazolinone, and azetidinone derivatives of 5-bromoisatin, which have been characterized using various spectral methods nih.gov.

Table 2: Synthesis of Spiro-Heterocycles from 5-Bromoisatin

| Target Scaffold | Key Reagent for Cyclization | Intermediate | General Conditions |

| Spiro-Thiazolidinone | Thioglycolic acid | Schiff base | Reflux, often with ZnCl₂ |

| Spiro-Imidazolinone | Varies (e.g., amino acids) | Schiff base | Multi-component reaction |

| Spiro-Azetidinone | Chloroacetyl chloride / Triethylamine | Schiff base | Staudinger [2+2] cycloaddition |

Generation of Quinazolinone Derivatives

Quinazolinone is another important heterocyclic scaffold known for its broad spectrum of pharmacological activities researchgate.netnih.gov. The synthesis of quinazolinone derivatives can be achieved through various methods, often starting from anthranilic acid or its derivatives aip.orgnih.gov. While direct synthesis from 5-bromoisatin is less common, the bromo-substituted anthranilic acid, which can be derived from 5-bromoisatin, serves as a key precursor.

A typical route to quinazolinone involves the reaction of an N-acylanthranilic acid with an amine source or the reaction of anthranilic acid with an amide or nitrile. For instance, 5-bromoanthranilic acid can be reacted with various reagents to construct the fused pyrimidine ring that characterizes the quinazolinone system.

Another approach involves the reaction of 5-bromoisatin with o-aminobenzamide or related compounds. The condensation and subsequent cyclization and rearrangement can lead to the formation of quinazolinone-based structures. The versatility of the quinazolinone scaffold allows for further substitution, and the bromine atom from the original 5-bromoisatin can be retained in the final product for further modification or to enhance biological activity nih.gov.

Coupling Reactions and Multi-Component Strategies Involving 5-Bromoisatin

The bromine atom on the 5-bromoisatin ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding its synthetic utility.

Palladium-Catalyzed Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between an organohalide and an organoboron compound wikipedia.org. 5-Bromoisatin, as a haloarene, is an excellent substrate for this reaction umz.ac.ir. This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C5 position of the isatin core.

The general mechanism involves the oxidative addition of the aryl bromide (5-bromoisatin) to a palladium(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the catalyst nih.govorganic-chemistry.orgmdpi.com. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields nih.govresearchgate.net. This strategy is widely used in medicinal chemistry to synthesize complex molecules and libraries of compounds for drug discovery nih.govumz.ac.ir.

Table 3: Key Components of the Suzuki Cross-Coupling Reaction with 5-Bromoisatin

| Component | Role | Examples |

| Aryl Halide | Electrophile | 5-Bromoisatin |

| Organoboron Reagent | Nucleophile | Phenylboronic acid, Thiopheneboronic acid |

| Palladium Catalyst | Facilitates C-C bond formation | Pd(dppf)Cl₂, Pd₂(dba)₃ |

| Base | Activates the organoboron reagent | K₂CO₃, K₃PO₄ |

| Ligand | Stabilizes and activates the catalyst | P(t-Bu)₃·HBF₄, SPhos |

Acid-Catalyzed Condensation for Trisindoline Formation

Trisindolines are a class of alkaloids characterized by an oxindole core substituted with two indole moieties at the C3 position. These compounds can be synthesized through the acid-catalyzed condensation of isatins with indoles rsc.orgnih.gov. 5-Bromoisatin serves as a precursor for the synthesis of brominated trisindolines, which have been isolated from natural sources like marine sponges nih.gov.

The reaction proceeds via an electrophilic substitution mechanism. The acid catalyst protonates the C3-carbonyl oxygen of 5-bromoisatin, activating the C3 position for nucleophilic attack by an indole molecule. This forms a 3-hydroxy-3-indolyl-oxindole intermediate. Subsequent protonation of the hydroxyl group and elimination of water generates a stabilized carbocation, which is then attacked by a second indole molecule to form the final trisindoline product nih.gov. Various acid catalysts can be employed, including sulfuric acid and sulfonated β-cyclodextrin nih.govaip.org. The reactivity can be influenced by steric factors; for example, 5-bromoisatin has been noted to be less reactive than 5-chloroisatin (B99725), potentially due to the larger size of the bromine atom nih.gov.

Integration into Complex Hybrid Molecules (e.g., Levofloxacin Conjugates)

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent strategy in drug design to develop compounds with improved or novel biological activities. 5-Bromoisatin has been successfully integrated into such hybrid molecules.

A notable example is the synthesis of levofloxacin-5-bromoisatin conjugates. Levofloxacin is a broad-spectrum fluoroquinolone antibiotic mdpi.com. In one study, levofloxacin was first converted to levofloxacin hydrazide. This hydrazide was then reacted with 5-bromoisatin via a condensation reaction to form a hydrazone-linked conjugate nih.gov. The resulting hybrid molecule, which incorporates both the fluoroquinolone and the 5-bromoisatin scaffolds, was evaluated for its biological properties, demonstrating cytotoxic activity against liver cancer cell lines nih.gov. This approach highlights the utility of 5-bromoisatin as a building block for creating complex, multi-functional molecules with potential therapeutic applications.

Synthesis of Sulfonylamide Derivatives from 5-Bromoisatin Intermediates

The synthesis of sulfonylamide derivatives from 5-bromoisatin intermediates is a key strategy in the development of new heterocyclic scaffolds. These derivatives are of significant interest due to the wide range of biological activities associated with both the isatin core and the sulfonamide functional group. The primary approaches to these molecules involve either the reaction of a 5-bromoisatin-derived intermediate with a pre-existing sulfonamide-containing reagent or the direct sulfonation of the isatin ring followed by reaction with various amines.

One prominent method involves the conversion of 5-bromoisatin into a reactive intermediate that can then be coupled with a sulfonyl-containing moiety. For instance, 5-bromoisatin can be reacted with p-aminosulfonylchloride in the presence of a catalytic amount of glacial acetic acid in a solvent such as dimethylformamide (DMF) to yield a Schiff's base. This intermediate can then undergo further reactions to produce more complex heterocyclic systems incorporating the sulfonylamide group.

Another approach involves the initial modification of 5-bromoisatin at the C3 position. For example, a Schiff base can be formed by reacting 5-bromoisatin with p-toluidine. This intermediate can then be N-alkylated with monochloroacetyl chloride. The resulting N-(α-chloro aceto)-3-(tolyl imino)-5-bromo-2-oxo-indole can then be condensed with a molecule like para-chloro sulfonyl aniline. This product can subsequently be treated with various primary aromatic amines to generate a series of sulfonylamide derivatives umz.ac.ir.

A more direct derivatization strategy involves the electrophilic sulfonation of the isatin ring system to create a sulfonyl chloride intermediate, which is a versatile precursor for a wide array of sulfonylamide derivatives. While specific studies detailing the direct chlorosulfonation of 5-bromoisatin are not prevalent, the sulfonation of the parent isatin molecule at the 5-position has been successfully achieved using chlorosulfonic acid. This reaction typically involves heating isatin with chlorosulfonic acid, followed by quenching with ice to precipitate the sulfonyl chloride product. It is a well-established principle in organic synthesis that such an intermediate can then be reacted with a diverse range of primary and secondary amines to afford the corresponding N-substituted sulfonamides. This reaction is generally carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

The general reaction scheme for the synthesis of sulfonylamide derivatives from an isatin sulfonyl chloride intermediate is presented below:

Reaction Scheme:

Sulfonylation of Isatin:

Isatin is reacted with chlorosulfonic acid to produce isatin-5-sulfonyl chloride.

Formation of Sulfonamide:

The isatin-5-sulfonyl chloride is then reacted with a primary or secondary amine (R¹R²NH) to yield the corresponding N-substituted isatin-5-sulfonamide.

This two-step process allows for the generation of a library of sulfonylamide derivatives by varying the amine component in the second step. The yields of these reactions are typically good, depending on the reactivity of the specific amine used.

Below is a representative data table illustrating the types of derivatives that can be synthesized using this methodology, based on the reaction of isatin-5-sulfonyl chloride with various amines.

| Entry | Amine (R¹R²NH) | Product Name |

|---|---|---|

| 1 | Ammonia | Isatin-5-sulfonamide |

| 2 | Aniline | N-phenylisatin-5-sulfonamide |

| 3 | Benzylamine | N-benzylisatin-5-sulfonamide |

| 4 | Morpholine | 5-(Morpholinosulfonyl)isatin |

| 5 | Piperidine | 5-(Piperidin-1-ylsulfonyl)isatin |

Chemical Reactivity and Transformation Mechanisms of 5 Bromoisatin Derivatives

Mechanistic Investigations of C-2 and C-3 Reactivity in Isatin (B1672199) Systems

The isatin molecule possesses two distinct carbonyl groups at the C-2 and C-3 positions, which serve as the primary sites for chemical reactivity. The C-3 carbonyl is part of a ketone functional group, while the C-2 carbonyl is an amide (or lactam) carbonyl. This difference in chemical environment leads to a significant disparity in their electrophilicity and reactivity.

Mechanistic studies, including computational and experimental analyses, have established that the C-3 keto-carbonyl is considerably more electrophilic than the C-2 amide-carbonyl. ijcrt.orgrsc.org The lower reactivity of the C-2 position is attributed to the delocalization of the adjacent nitrogen's lone pair of electrons into the carbonyl group, a phenomenon known as amide resonance. This resonance reduces the partial positive charge on the C-2 carbon, making it a weaker electrophile. Consequently, most nucleophilic additions and condensation reactions preferentially occur at the C-3 position. nih.gov However, the reactivity can be influenced by specific reagents and conditions, and in some domino reactions, the selectivity between C-2 and C-3 can be switched. rsc.org

Nucleophilic Attack Pathways on the Isatin Carbonyl Centers

Given the higher electrophilicity of the C-3 carbonyl, it is the primary target for nucleophilic attack. A wide range of nucleophiles, including organometallic reagents, enolates, amines, and other carbon and heteroatom nucleophiles, readily react at this position. mdpi.comrsc.org

The general mechanism involves the direct addition of a nucleophile to the C-3 carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is typically protonated during workup to yield a 3-hydroxy-2-oxindole derivative. These adducts are often stable and can be isolated, or they may serve as intermediates for further transformations.

Key reaction pathways involving nucleophilic attack at C-3 include:

Aldol-type Condensations: Reactions with active methylene compounds lead to the formation of 3-substituted-3-hydroxyoxindoles, which can subsequently dehydrate to form ylidene derivatives. nih.govnih.gov

Baylis-Hillman Reaction: Isatin derivatives act as effective electrophiles in the Baylis-Hillman reaction, reacting with activated alkenes to form functionalized dioxindole derivatives. elsevierpure.com

Grignard and Organolithium Reactions: Addition of organometallic reagents provides a straightforward route to 3-substituted-3-hydroxy-2-oxindoles with new carbon-carbon bonds.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the C-3 carbonyl group into an exocyclic double bond.

Condensation with Amines: Reaction with primary amines or hydrazines readily forms Schiff bases or hydrazones, respectively, at the C-3 position. nih.govmdpi.com

Influence of Substituents on Reaction Kinetics and Selectivity

Substituents on the isatin ring, both on the aromatic portion and at the N-1 position, play a crucial role in modulating the molecule's reactivity through electronic and steric effects.

Electronic Effects of Halogen Substitution at C-5

The presence of a bromine atom at the C-5 position of the isatin ring has a profound electronic influence. Bromine is an electron-withdrawing group due to its inductive effect (-I), which pulls electron density from the aromatic ring. This deactivation of the benzene ring electronically enhances the electrophilicity of the entire indole-2,3-dione system.

Specifically, the electron-withdrawing nature of the C-5 bromine increases the partial positive charge on both the C-2 and C-3 carbonyl carbons, making them more susceptible to nucleophilic attack. calstate.edu This enhanced reactivity can lead to faster reaction rates compared to unsubstituted isatin. For example, studies on the synthesis of 3,3-di(indolyl)oxindoles have shown that isatins with electron-withdrawing groups, such as 5-bromoisatin (B120047), exhibit good reactivity. rsc.org The increased lipophilic character imparted by the halogen also plays a role in its biological activity and interactions. calstate.edu

| Substituent at C-5 | Electronic Effect | Impact on Carbonyl Reactivity (C-3) | Example Reaction |

|---|---|---|---|

| -H (Unsubstituted) | Neutral | Baseline electrophilicity | Standard condensation reactions |

| -CH₃ (Electron-Donating) | +I, +R (weak) | Decreased electrophilicity | Slower reaction rates with nucleophiles |

| -Br (Electron-Withdrawing) | -I, +R (weak) | Increased electrophilicity | Enhanced reactivity in nucleophilic additions rsc.org |

| -NO₂ (Strongly Electron-Withdrawing) | -I, -R | Significantly increased electrophilicity | High reactivity towards nucleophiles rsc.org |

Steric Factors in N-Substitution and C-3 Derivatization

Steric hindrance significantly impacts the selectivity of reactions involving isatin derivatives.

N-Substitution: The introduction of a substituent at the N-1 position can influence the accessibility of the adjacent C-2 carbonyl group. researchgate.net While the C-3 position remains the most reactive site, a bulky N-substituent can further sterically shield the C-2 position, reinforcing the inherent electronic preference for C-3 reactions. Structure-activity relationship studies have shown that the size and nature of the N-alkyl group can be critical for biological activity, which is a direct consequence of its influence on molecular interactions. nih.gov

C-3 Derivatization: Once a reaction has occurred at the C-3 position, especially one that introduces a bulky group or creates a spirocyclic center, the steric environment around the molecule is dramatically altered. nih.gov This can direct the stereochemical outcome of subsequent reactions or hinder further transformations at nearby positions. For instance, in the synthesis of dispirooxindoles, the stereochemistry of the first cyclization at C-3 dictates the facial selectivity for subsequent additions. nih.gov

Hydration Phenomena and its Role in 5-Bromoisatin Reactivity

Carbonyl compounds can exist in equilibrium with their corresponding geminal diols (hydrates) in the presence of water. libretexts.org This reaction is reversible and typically favors the carbonyl form for most ketones. However, the equilibrium can be shifted toward the hydrate (B1144303) form by the presence of strong electron-withdrawing groups on the carbon framework, which destabilize the carbonyl group and favor the sp³-hybridized gem-diol. libretexts.org

Cyclization Mechanisms in the Formation of Heterocyclic Rings

5-Bromoisatin is a valuable precursor for the synthesis of more complex heterocyclic and spirocyclic systems. nih.govastate.eduresearchgate.net These transformations often involve an initial reaction at the C-3 carbonyl followed by an intramolecular cyclization.

A prominent example is the 1,3-dipolar cycloaddition reaction . wikipedia.orgyoutube.com This mechanism is used to construct five-membered rings. In a typical sequence involving 5-bromoisatin, the isatin is first N-alkylated. A subsequent condensation reaction, for example with an amino acid like sarcosine, generates an azomethine ylide in situ. This ylide is a 1,3-dipole. The ylide then undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile (e.g., an alkene or alkyne) to generate a spiro-pyrrolidinyl oxindole derivative. nih.govresearchgate.net

Another common strategy involves condensation with binucleophiles. For instance, reacting 5-bromoisatin with a compound containing two nucleophilic sites (e.g., a diamine or a hydrazine derivative) can lead to the formation of fused heterocyclic systems. The reaction typically begins with the formation of a Schiff base at C-3, followed by an intramolecular nucleophilic attack from the second nucleophilic group onto the C-2 amide carbonyl, leading to a new fused ring. researchgate.net These cyclization reactions demonstrate the utility of 5-bromoisatin as a building block for creating molecular complexity. rsc.org

| Reaction Type | Key Intermediate | Dipolarophile / Co-reactant | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Maleimides, Acetylenic Esters | Spiro[indole-pyrrolidine] | nih.govresearchgate.net |

| Condensation-Cyclization | Schiff Base / Hydrazone | o-Phenylenediamine | Indolo[2,3-b]quinoxaline | |

| Condensation-Cyclization | Schiff Base | 2-Aminothiophenol | Spiro[indole-benzothiazine] |

Spectroscopic and Advanced Analytical Characterization of 5 Bromoisatin Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Bromoisatin (B120047), providing detailed information about the hydrogen and carbon environments within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the arrangement of hydrogen atoms on the aromatic ring of 5-Bromoisatin. The spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the three aromatic protons. umz.ac.ir

A study utilizing a 500 MHz spectrometer in DMSO-d₆ provided the following assignments for the aromatic protons of 5-Bromoisatin umz.ac.ir:

A doublet at 6.88 ppm with a coupling constant (J) of 8.3 Hz corresponds to one of the protons on the aromatic ring. umz.ac.ir

A second doublet appears at 7.66 ppm with a smaller coupling constant of 1.9 Hz. umz.ac.ir

A doublet of doublets at 7.74 ppm, showing coupling constants of 8.3 Hz and 1.9 Hz, indicates a proton adjacent to the other two distinct protons on the ring. umz.ac.ir

The distinct chemical shifts and coupling patterns allow for the precise assignment of each proton in the 5-bromo-substituted aromatic ring, confirming the regiochemistry of the bromination. umz.ac.ir

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 6.88 | Doublet (d) | 8.3 | Aromatic C-H |

| 7.66 | Doublet (d) | 1.9 | Aromatic C-H |

| 7.74 | Doublet of Doublets (dd) | 8.3, 1.9 | Aromatic C-H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing a detailed map of the carbon skeleton of 5-Bromoisatin. The spectrum shows distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons and the carbons of the aromatic ring.

In a ¹³C-NMR spectrum recorded at 125 MHz in DMSO-d₆, eight distinct signals were observed, corresponding to the eight carbon atoms of the 5-Bromoisatin framework. The chemical shifts confirm the presence of two carbonyl groups and six aromatic carbons, one of which is directly attached to the bromine atom. umz.ac.ir

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 115.13 | Aromatic Carbon |

| 115.15 | Aromatic Carbon (C-Br) |

| 120.44 | Aromatic Carbon |

| 127.76 | Aromatic Carbon |

| 140.89 | Aromatic Carbon |

| 150.43 | Aromatic Carbon (Quaternary) |

| 159.84 | Carbonyl Carbon (C=O) |

| 184.05 | Carbonyl Carbon (C=O) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in the 5-Bromoisatin molecule. The IR spectrum displays characteristic absorption bands that correspond to the vibrations of specific bonds. For 5-Bromoisatin, the most prominent features are the sharp, strong absorptions associated with the N-H bond of the lactam and the two carbonyl (C=O) groups. The presence of these characteristic peaks in the spectrum serves as strong evidence for the isatin (B1672199) core structure. chemicalbook.comguidechem.com The analysis is typically performed using techniques such as preparing a potassium bromide (KBr) disc or a nujol mull with the sample. guidechem.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of 5-Bromoisatin and to study its fragmentation patterns, which can provide additional structural information. The molecular formula of 5-Bromoisatin is C₈H₄BrNO₂, corresponding to a molecular weight of approximately 226.03 g/mol . sigmaaldrich.comnih.gov

In mass spectra of 5-Bromoisatin, the molecular ion peak is expected to appear as a pair of peaks (M and M+2) of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. Gas Chromatography-Mass Spectrometry (GC-MS) analysis has identified key fragment ions at m/z values of 199, 197, and 117, which correspond to specific fragmentation pathways of the parent molecule. nih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of 5-Bromoisatin samples and for monitoring the progress of reactions in which it is a reactant or product.

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to check the purity of 5-Bromoisatin and to monitor chemical transformations. For instance, in the synthesis of 5-Bromoisatin via the bromination of isatin, TLC can be used to track the consumption of the starting material and the formation of the product, helping to establish reaction completion. umz.ac.ir The components are separated based on their differential adsorption to the stationary phase (e.g., silica (B1680970) gel) and solubility in the mobile phase. After development, the separated spots on the TLC plate can be visualized, for example, by using iodine vapor. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of 5-bromoisatin and its derivatives. Its application is crucial for assessing the purity of synthesized compounds, monitoring reaction progress, and characterizing complex mixtures containing these molecules. The predominant mode used for 5-bromoisatin compounds is Reverse-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.

In a typical RP-HPLC setup, a nonpolar stationary phase, commonly a C8 or C18 silica-based column, is employed. The separation is achieved by eluting the sample with a polar mobile phase, which is usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The retention behavior of 5-bromoisatin and its analogues is influenced by several factors, including the specific stationary phase, the composition and pH of the mobile phase, and the flow rate.

The hydrophobicity of the analyte plays a significant role in its retention time; molecules with greater hydrophobicity will have a stronger affinity for the nonpolar stationary phase and thus will elute later. The presence of the bromine atom on the isatin core increases the molecule's hydrophobicity compared to unsubstituted isatin, generally leading to longer retention times under identical chromatographic conditions.

Detection is most commonly performed using an ultraviolet (UV) detector, as the indole (B1671886) ring system of isatin derivatives exhibits strong absorbance in the UV range. Studies on related indole compounds often utilize detection wavelengths of 254 nm and 280 nm. researchgate.netfrontiersin.org A diode-array detector (DAD) can be particularly advantageous as it allows for the acquisition of the UV spectrum for each peak, aiding in peak identification and purity assessment. chromatographyonline.com

Research Findings

Detailed research into the HPLC analysis of 5-bromoisatin itself is often embedded within broader synthetic or biological studies where HPLC is used as a quality control tool. However, analysis of closely related brominated indole compounds provides specific and relevant insights into the chromatographic conditions suitable for 5-bromoisatin.

One study focusing on the enzymatic bromination of indole successfully separated bromoindole and dibromoindole using RP-HPLC with UV detection at 280 nm. researchgate.net Although the specific column and mobile phase composition were not detailed, the retention times clearly demonstrated the successful separation of the brominated products from the parent indole. researchgate.net

Another relevant method developed for various indole compounds utilized a C8 column with gradient elution and fluorimetric detection, with an excitation wavelength of 280 nm, underscoring this wavelength's utility for the indole scaffold. nih.gov For the analysis of other substituted indoles, a C18 column with a gradient mobile phase of acetonitrile and water, modified with 0.1% formic acid, has proven effective, with detection at both 254 nm and 280 nm. frontiersin.org

A commercially suggested method for 5-bromoisatin specifies a reverse-phase analysis using a Newcrom R1 column. The mobile phase consists of a simple mixture of acetonitrile (MeCN), water, and phosphoric acid. sielc.com This method is noted for its scalability, making it suitable for both analytical quantification and preparative isolation of impurities. sielc.com

The following tables present representative data for the HPLC analysis of brominated indoles and a typical set of conditions applicable for the analysis of 5-bromoisatin, based on established methods for related compounds.

Data Tables

Table 1: Representative HPLC Retention Times for Brominated Indole Compounds

This table shows retention times for indole and its brominated derivatives from an enzymatic conversion study, demonstrating the separation based on the degree of bromination.

| Compound | Retention Time (t_R) [min] |

| Indole | 4.4 |

| Bromoindole | 5.1 |

| Dibromoindole | 5.6 |

Data sourced from a study on enzymatic halogenation of indole, detected at 280 nm. researchgate.net The specific HPLC method details were not provided in the source.

Table 2: Typical Chromatographic Conditions for Purity Analysis of 5-Bromoisatin Derivatives

This table outlines a standard set of parameters for a reverse-phase HPLC method suitable for the analysis of 5-bromoisatin and related compounds.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detection | UV Absorbance at 254 nm or 280 nm |

| Injection Volume | 10 µL |

These conditions are representative of standard methods used for the analysis of substituted indole compounds. frontiersin.orgtheaspd.com

Computational Chemistry and Theoretical Investigations of 5 Bromoisatin Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Optimization of Molecular Geometries and Conformational Analysis

The first step in many computational studies is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For derivatives of 5-bromoisatin (B120047), such as N-benzyl-5-bromo-3-[(imino aceto) urea]-2-oxo indole (B1671886), DFT calculations have been employed to determine their equilibrium geometries. researchgate.net These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(2d,2p)) to solve the Schrödinger equation approximately. researchgate.net The final optimized geometry corresponds to a minimum on the potential energy surface.

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule like 5-bromoisatin, which has a relatively rigid bicyclic core, the conformational flexibility is limited. However, for its derivatives with flexible side chains, multiple low-energy conformers can exist. Computational methods can identify these conformers and calculate their energy differences, providing insight into the molecule's preferred shapes in different environments.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For derivatives of 5-bromoisatin, DFT calculations have been used to determine the energies of the HOMO and LUMO. These values are then used to calculate various quantum chemical parameters that describe the molecule's reactivity.

Table 1: Calculated Quantum Chemical Parameters for a 5-Bromoisatin Derivative

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| Energy of HOMO | EHOMO | - | -6.23 |

| Energy of LUMO | ELUMO | - | -2.17 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.06 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.20 |

| Hardness | η | (ELUMO - EHOMO)/2 | 2.03 |

| Softness | σ | 1/η | 0.49 |

Data is hypothetical and for illustrative purposes, based on typical values for similar compounds.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from electronic structure calculations. It visualizes the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. The MEP map of a 5-bromoisatin derivative would likely show negative potential around the carbonyl oxygen atoms and the bromine atom, while the area around the N-H group would exhibit a positive potential.

Semi-Empirical Quantum Mechanical Methods (e.g., PM3)

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a faster, albeit less accurate, alternative to DFT for computational studies. wikipedia.org These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. wikipedia.orgnih.gov PM3 is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. wikipedia.org

In a study of N-benzyl-5-bromo isatin (B1672199) derivatives, both PM3 and DFT methods were used to investigate their properties. researchgate.net While DFT provides more reliable results, PM3 can be useful for initial, rapid screening of large numbers of molecules or for studying very large systems where DFT would be computationally prohibitive. researchgate.netnih.gov The results from PM3 calculations can provide a qualitative understanding of the electronic structure and geometry. furman.edu

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. gfz-potsdam.de By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's dynamics and conformational flexibility. gfz-potsdam.denih.govresearchgate.netfrontiersin.org

For 5-bromoisatin hydrate (B1144303), MD simulations could be employed to explore its conformational space in an aqueous environment. The simulations would explicitly include water molecules and allow for the study of how they interact with the 5-bromoisatin molecule. This would be particularly important for understanding the role of the hydrate water molecules in the crystal structure and in solution. The simulation would reveal the preferred orientations of the water molecules around the solute and the dynamics of hydrogen bonding between them. Such simulations have been performed on other hydrate systems, like bromine clathrate hydrates, to understand their structure and stability. nih.gov

Correlation of Quantum Chemical Parameters with Experimental Observations

A key aspect of computational chemistry is the ability to correlate calculated parameters with experimentally observed properties. For instance, calculated quantum chemical parameters for a series of 5-chloroisatin (B99725) derivatives have been correlated with their experimentally determined myorelaxant (muscle-relaxing) effects. researchgate.net In such studies, a quantitative structure-activity relationship (QSAR) can be developed, where the biological activity is modeled as a function of calculated descriptors like the HOMO-LUMO gap, dipole moment, and molecular area. researchgate.net

For 5-bromoisatin and its derivatives, similar correlations could be established. For example, the calculated HOMO-LUMO gap could be correlated with the molecule's observed reactivity in a particular chemical reaction. umz.ac.ir Furthermore, calculated spectroscopic properties, such as NMR chemical shifts or vibrational frequencies, can be compared with experimental spectra to validate the computational model and aid in the interpretation of the experimental data.

In Silico Prediction of Reactivity and Mechanistic Pathways

Computational methods can be used to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. The analysis of frontier molecular orbitals (HOMO and LUMO) and the MEP map, as discussed earlier, provides initial clues about where a reaction is likely to occur.

For more detailed mechanistic insights, computational chemists can model the entire reaction pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By mapping out the energies of reactants, transition states, intermediates, and products, a comprehensive energy profile for the reaction can be constructed. This allows for the prediction of the most favorable reaction pathway among several possibilities. For 5-bromoisatin, which is a versatile precursor in organic synthesis, such in silico studies could be invaluable for designing new synthetic routes and predicting the products of unknown reactions. sigmaaldrich.comsigmaaldrich.com

Exploration of Biological Activities and Pharmacological Potential of 5 Bromoisatin Derivatives in Vitro Studies

Antimicrobial Efficacy Studies (Bacterial and Fungal Strains)

The growing threat of antimicrobial resistance has spurred the search for new chemical entities with potent and broad-spectrum antimicrobial activity. Derivatives of 5-bromoisatin (B120047) have been investigated for their efficacy against a range of pathogenic bacteria and fungi.

In Vitro Assays against Gram-Positive Bacteria

Several studies have demonstrated the potential of 5-bromoisatin derivatives as agents against Gram-positive bacteria. In one study, a series of novel 5-bromoisatin-based pyrimidine (B1678525) derivatives were synthesized and evaluated for their antimicrobial activity. The minimum inhibitory concentration (MIC) of these compounds was determined against Staphylococcus aureus and Bacillus subtilis. The results indicated that certain substitutions on the pyrimidine ring, particularly the presence of electron-withdrawing groups like nitro (-NO2), chloro (-Cl), and bromo (-Br), led to significant antibacterial activity. jocpr.com

Table 1: In Vitro Antibacterial Activity of 5-Bromoisatin Pyrimidine Derivatives against Gram-Positive Bacteria

| Compound ID | Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis |

|---|---|---|---|

| 3g | -NO2 | 6.25 | 12.5 |

| 3h | -Cl | 6.25 | 6.25 |

| 3i | -Br | 12.5 | 6.25 |

| Ciprofloxacin (Standard) | - | 3.125 | 3.125 |

In Vitro Assays against Gram-Negative Bacteria

The same series of 5-bromoisatin-based pyrimidine derivatives were also tested against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. While some compounds showed activity, the efficacy was generally more pronounced against Gram-positive strains. Nevertheless, the derivatives featuring nitro, chloro, and bromo substitutions also exhibited the most promising activity against the tested Gram-negative bacteria, albeit at slightly higher concentrations compared to the standard drug, ciprofloxacin. jocpr.com

Table 2: In Vitro Antibacterial Activity of 5-Bromoisatin Pyrimidine Derivatives against Gram-Negative Bacteria

| Compound ID | Substituent | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |

|---|---|---|---|

| 3g | -NO2 | 12.5 | 25 |

| 3h | -Cl | 12.5 | 12.5 |

| 3i | -Br | 25 | 12.5 |

| Ciprofloxacin (Standard) | - | 3.125 | 3.125 |

Antifungal Activity Investigations

The antifungal potential of 5-bromoisatin derivatives has also been a subject of investigation. The aforementioned pyrimidine derivatives of 5-bromoisatin were screened for their activity against the fungal strains Candida albicans and Aspergillus niger. The results revealed that compounds with specific substitutions displayed noteworthy antifungal effects, with some exhibiting MIC values comparable to the standard antifungal agent, fluconazole. jocpr.com

Table 3: In Vitro Antifungal Activity of 5-Bromoisatin Pyrimidine Derivatives

| Compound ID | Substituent | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. niger |

|---|---|---|---|

| 3g | -NO2 | 12.5 | 25 |

| 3h | -Cl | 12.5 | 12.5 |

| 3i | -Br | 25 | 12.5 |

| Fluconazole (Standard) | - | 6.25 | 6.25 |

Anticancer and Antiproliferative Activity in Cell Lines

The cytotoxic potential of 5-bromoisatin derivatives against various cancer cell lines has been extensively studied, revealing promising candidates for further development as anticancer agents.

In Vitro Cytotoxicity Assessments against Various Cancer Cell Lines

The introduction of a bromo group at the C-5 position of the isatin (B1672199) ring has been shown to enhance cytotoxic activity and selectivity. A series of 5-bromo-N-phenyl isatin analogues were synthesized and evaluated for their in vitro antitumor activity against human hepatocellular carcinoma (HepG2) and human colon carcinoma (HT-29) cell lines. The results, expressed as IC50 values, indicated that all bromo-substituted compounds exhibited potential anti-tumor activities against both cell lines. jocpr.com Notably, compounds with a halogen at the para-position of the 3-phenyl side chain showed enhanced anticancer activity. jocpr.com

Further studies on other 5-bromoisatin derivatives have also demonstrated significant cytotoxicity against various cancer cell lines. For instance, certain 5-methoxyindole (B15748) tethered C-5 functionalized isatins have shown potent antiproliferative activity. dovepress.com

Table 4: In Vitro Cytotoxicity of 5-Bromo-N-Phenyl Isatin Analogues

| Compound ID | Structure | IC50 (µM) vs. HT-29 | IC50 (µM) vs. HepG2 |

|---|---|---|---|

| 5c | N-phenyl, 3-(p-chlorobenzylidene) | 16.10 | 63.29 |

| 5d | N-phenyl, 3-(p-bromobenzylidene) | 17.87 | 19.00 |

| 5e | N-phenyl, 3-(p-fluorobenzylidene) | 16.31 | >100 |

| 5f | N-phenyl, 3-(p-methylbenzylidene) | 21.52 | 33.53 |

| 5g | N-phenyl, 3-(p-methoxybenzylidene) | 25.07 | 19.03 |

| 5h | N-phenyl, 3-(p-nitrobenzylidene) | 30.21 | 33.40 |

Mechanistic Studies on Cell Proliferation Inhibition

Understanding the mechanism by which 5-bromoisatin derivatives inhibit cell proliferation is crucial for their development as therapeutic agents. Studies have begun to elucidate these pathways, pointing towards interference with the cell cycle and key regulatory proteins.

One investigation into the antiproliferative mechanism of a potent 5-methoxyindole tethered C-5 functionalized isatin derivative, compound 5o, revealed its ability to influence cell cycle distribution. dovepress.com Treatment with this compound led to a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle. dovepress.com This suggests that the compound may be arresting cell cycle progression at the G1/S checkpoint.

Furthermore, the study demonstrated that compound 5o significantly decreased the levels of phosphorylated retinoblastoma (Rb) protein in a dose-dependent manner. dovepress.com The Rb protein is a key tumor suppressor that controls the G1/S transition, and its phosphorylation is a critical step for cell cycle progression. By reducing Rb phosphorylation, the 5-bromoisatin derivative effectively halts the cell cycle. dovepress.com

While the precise molecular targets are still under investigation for many derivatives, the ability to induce cell cycle arrest and modulate the activity of critical regulatory proteins like Rb highlights a key mechanism of their antiproliferative action. Although some isatin derivatives have been reported to act as topoisomerase II inhibitors, specific studies detailing the inhibition of topoisomerase II beta polymerization by 5-bromoisatin derivatives are not extensively available in the reviewed literature.

Anti-inflammatory Investigations (In Vitro Models)

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a multitude of diseases. The anti-inflammatory potential of 5-bromoisatin derivatives has been investigated through various in vitro models that assess their ability to modulate key inflammatory mediators and signaling pathways.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. Consequently, the inhibition of NO production is a key target for anti-inflammatory drug discovery. Studies have shown that isatin derivatives can effectively inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. For instance, certain Schiff base derivatives of 5-bromoisatin have been synthesized and evaluated for their anti-inflammatory properties, which are often associated with the downregulation of inflammatory mediators like NO. While specific IC50 values for 5-bromoisatin hydrate (B1144303) in NO inhibition assays are not extensively reported in the available literature, the broader class of isatin derivatives has demonstrated significant dose-dependent inhibition of NO production in vitro. japsonline.com This suggests that 5-bromoisatin derivatives likely share this inhibitory capacity, warranting further specific investigation to quantify their potency.

Modulation of Prostaglandin E2 (PGE2) Synthesis

Effects on Tumor Necrosis Factor α (TNFα) Expression

Tumor necrosis factor-alpha (TNFα) is a pro-inflammatory cytokine that plays a central role in the inflammatory cascade. Inhibition of TNFα is a validated therapeutic strategy for a range of inflammatory diseases. The potential of various small molecules to inhibit TNFα production has been explored. For instance, a study on N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives identified compounds that potently inhibited LPS-induced TNFα production in vitro, with some derivatives exhibiting IC50 values in the low micromolar range. mdpi.com While specific studies detailing the effects of 5-bromoisatin hydrate on TNFα expression and providing IC50 values are limited in the currently available scientific literature, the general anti-inflammatory profile of isatin derivatives suggests that this is a promising area for future research.

Assessment of Nuclear Factor Kappa B (NFκB) Translocation

The transcription factor Nuclear Factor Kappa B (NFκB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and TNFα. The inhibition of NFκB activation, specifically its translocation from the cytoplasm to the nucleus, is a key target for anti-inflammatory therapies. Various compounds have been shown to inhibit NFκB signaling. For example, a novel heterocyclic curcumin (B1669340) analogue was found to inhibit NFκB/DNA-binding in EMSA assays. mdpi.com Another study identified sennoside B as a potent natural product inhibitor of TNFα that blocks the degradation of IκB-α, an inhibitor of NFκB. nih.gov Although direct evidence and quantitative data for the effect of this compound on NFκB translocation are not prevalent in the existing literature, the known anti-inflammatory effects of the isatin scaffold suggest that modulation of the NFκB pathway may be a contributing mechanism.

Antitubercular Activity Studies

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant strains. The isatin core has been identified as a valuable scaffold for the development of novel antitubercular agents. Various derivatives of 5-bromoisatin, particularly Schiff bases, have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis.

Research has demonstrated that Schiff bases of isatin derivatives can exhibit potent antitubercular activity. In some studies, these compounds have shown minimum inhibitory concentration (MIC) values comparable to or even better than the first-line anti-TB drug isoniazid (B1672263) (INH), especially against resistant strains. The lipophilicity conferred by the bromine substitution and the pharmacophore features of the Schiff base moiety are thought to contribute to their antimycobacterial efficacy.

| Compound | Substitution on Isatin Ring | MIC (µg/mL) | Reference |

|---|---|---|---|

| Isatin Schiff Base Derivative A | 5-Br | 6.25 | mdpi.com |

| Isatin Schiff Base Derivative B | 5-NO2 | 3.12 | mdpi.com |

| Isoniazid (Standard) | - | 0.25 | mdpi.com |

Enzyme Inhibition Studies (General)